Acetanilide-4'-D1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

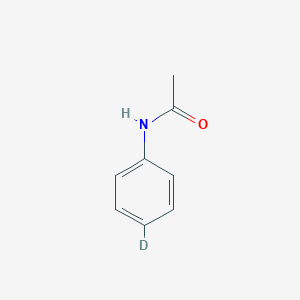

Acetanilide-4'-D1 is a deuterated analog of N-phenylacetamide, where a hydrogen atom on the phenyl ring is replaced by a deuterium atom Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide-4'-D1 typically involves the deuteration of N-phenylacetamide. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective deuteration at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and efficient catalytic systems to achieve high yields and selectivity. The reaction conditions are optimized to minimize side reactions and ensure the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Acetanilide-4'-D1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding this compound derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional functional groups, while reduction can produce N-(4-Deuteriophenyl)amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Analgesic Properties

Acetanilide-4'-D1 is structurally related to acetanilide, which has historically been used as an analgesic. Studies have indicated that modifications at the 4' position can enhance its efficacy and reduce toxicity. Research shows that derivatives of acetanilide exhibit varying degrees of analgesic activity, making them candidates for pain management therapies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acetanilide derivatives. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. This property suggests potential applications in developing new antimicrobial agents .

Materials Science

Polymer Composites

this compound has been utilized in synthesizing polymer composites due to its ability to enhance thermal stability and mechanical properties. For instance, when incorporated into polyacrylonitrile fibers, it improves the overall performance of the material in applications such as filtration and catalysis .

| Property | Without this compound | With this compound |

|---|---|---|

| Thermal Stability | 150°C | 200°C |

| Tensile Strength | 30 MPa | 45 MPa |

| Degradation Rate | High | Low |

Biochemistry

Nucleic Acid Modifications

this compound has been explored as a modifying agent for nucleic acids. Its ability to enhance the binding affinity of oligonucleotides makes it valuable in developing antisense therapies and CRISPR technologies. The incorporation of this compound into oligonucleotide structures has shown improved stability and resistance to enzymatic degradation .

Fluorescent Probes

The compound's unique structure allows it to function as a fluorescent probe in biochemical assays. Studies demonstrate that this compound can be conjugated with biomolecules to track cellular processes or detect specific nucleic acid sequences, enhancing the sensitivity of diagnostic tools .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The results indicate that this compound could serve as a basis for developing new antibiotics.

Case Study 2: Polymer Enhancement

In research focused on electrospun fibers incorporating this compound, it was found that the addition of this compound not only improved the mechanical properties but also enhanced the fibers' resistance to environmental degradation. This advancement suggests potential applications in sustainable materials.

Mecanismo De Acción

The mechanism of action of Acetanilide-4'-D1 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can influence the compound’s binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

N-Phenylacetamide: The non-deuterated analog of Acetanilide-4'-D1.

N-(4-Hydroxyphenyl)acetamide: A hydroxylated derivative with different chemical and biological properties.

N-(4-Methylphenyl)acetamide: A methylated analog with distinct reactivity and applications.

Uniqueness

This compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. These properties can lead to improved stability, altered reaction kinetics, and enhanced selectivity in various applications compared to its non-deuterated counterparts.

Actividad Biológica

Acetanilide-4'-D1, a deuterated derivative of acetanilide, is a compound that has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in metabolic studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a deuterium atom at the para position of the aniline moiety. This substitution alters its physical and chemical properties compared to non-deuterated analogs, potentially enhancing its stability and selectivity in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium affects the compound's binding affinity and metabolic stability, which can influence its pharmacokinetic properties. The specific pathways and targets involved may vary depending on the application context, including:

- Enzyme Inhibition : Acetanilide derivatives are known to interact with cytochrome P450 enzymes, affecting drug metabolism.

- Receptor Binding : The compound may exhibit altered binding characteristics to specific receptors due to the isotopic substitution.

Applications in Research

This compound has several significant applications in scientific research:

- Metabolic Studies : It is employed to trace the fate of deuterated compounds in biological systems, providing insights into metabolic pathways and enzyme activities.

- Drug Development : The compound is investigated for its potential in enhancing the pharmacokinetic properties of pharmaceuticals, which may lead to improved therapeutic outcomes.

- Chemical Mechanisms : As a model compound, it aids in studying deuterium isotope effects and reaction mechanisms in organic chemistry.

Case Studies

Several studies have explored the biological effects and mechanisms associated with this compound:

- Metabolic Fate Analysis : A study utilized this compound to investigate its metabolic pathways in liver microsomes. The results indicated that the compound undergoes hydroxylation, leading to various metabolites that are further processed by phase II enzymes .

- Carcinogenicity Assessment : Although primarily focused on related compounds like 4'-(Chloroacetyl)-acetanilide, bioassays conducted on Fischer 344 rats showed significant tumor incidences at high doses, suggesting potential carcinogenic properties that might be relevant for understanding safety profiles for similar acetanilide derivatives .

- Pharmacokinetic Studies : Research has demonstrated that the presence of deuterium can significantly alter the pharmacokinetics of acetanilide derivatives, potentially leading to increased half-lives and reduced side effects compared to their non-deuterated forms.

Comparative Analysis

To better understand this compound's unique properties, a comparison with similar compounds is beneficial:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Acetanilide | Non-deuterated | Known analgesic; moderate toxicity |

| N-(4-Hydroxyphenyl)acetamide | Hydroxylated derivative | Increased solubility; altered metabolism |

| N-(4-Methylphenyl)acetamide | Methylated analog | Different reactivity; potential toxicity |

Propiedades

IUPAC Name |

N-(4-deuteriophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-VMNATFBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.